(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide (2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide
Brand Name: Vulcanchem
CAS No.: 111010-99-2
VCID: VC20801147
InChI: InChI=1S/C39H47N7O6/c1-25(48)35(24-47)46-37(50)32(16-7-8-17-40)44-39(52)34(21-29-23-42-31-15-6-5-14-30(29)31)45-38(51)33(19-26-10-3-2-4-11-26)43-36(49)20-27-12-9-13-28(18-27)22-41/h2-6,9-15,18,22-25,32-35,41-42,48H,7-8,16-17,19-21,40H2,1H3,(H,43,49)(H,44,52)(H,45,51)(H,46,50)/t25-,32+,33+,34-,35-/m1/s1
SMILES: CC(C(C=O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)CC4=CC(=CC=C4)C=N)O
Molecular Formula: C39H47N7O6
Molecular Weight: 709.8 g/mol

(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide

CAS No.: 111010-99-2

Cat. No.: VC20801147

Molecular Formula: C39H47N7O6

Molecular Weight: 709.8 g/mol

* For research use only. Not for human or veterinary use.

(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide - 111010-99-2

Specification

CAS No. 111010-99-2
Molecular Formula C39H47N7O6
Molecular Weight 709.8 g/mol
IUPAC Name (2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide
Standard InChI InChI=1S/C39H47N7O6/c1-25(48)35(24-47)46-37(50)32(16-7-8-17-40)44-39(52)34(21-29-23-42-31-15-6-5-14-30(29)31)45-38(51)33(19-26-10-3-2-4-11-26)43-36(49)20-27-12-9-13-28(18-27)22-41/h2-6,9-15,18,22-25,32-35,41-42,48H,7-8,16-17,19-21,40H2,1H3,(H,43,49)(H,44,52)(H,45,51)(H,46,50)/t25-,32+,33+,34-,35-/m1/s1
Standard InChI Key SZSOLKLNHGLHNG-NYHWNOQPSA-N
Isomeric SMILES C[C@H]([C@@H](C=O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CC4=CC(=CC=C4)C=N)O
SMILES CC(C(C=O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)CC4=CC(=CC=C4)C=N)O
Canonical SMILES CC(C(C=O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)CC4=CC(=CC=C4)C=N)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator